3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20147164
InChI: InChI=1S/C17H21N3O2S/c1-12-5-7-15(8-6-12)23(21,22)20-9-3-4-16(20)14-10-13(2)17(18)19-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19)
SMILES:
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.4 g/mol

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC20147164

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
IUPAC Name 3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine
Standard InChI InChI=1S/C17H21N3O2S/c1-12-5-7-15(8-6-12)23(21,22)20-9-3-4-16(20)14-10-13(2)17(18)19-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19)
Standard InChI Key MHNOGHXHOLUDTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N

Introduction

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a complex organic compound belonging to the class of pyridine derivatives. Its structure features a pyridine ring substituted with a piperidine moiety and a tosyl group, which enhances its potential as a pharmaceutical agent . This compound is of interest due to its possible applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

Synthesis

The synthesis of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. Common methods include reactions that introduce the tosylpiperidine group to the pyridine framework. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Chemical Reactivity

The reactivity of the compound largely depends on the stability of the tosyl group and the electronic properties of the pyridine nitrogen, which can influence its participation in electrophilic aromatic substitution reactions. The presence of both amine and tosyl functionalities allows for potential binding interactions that may modulate biological activity.

Biological Activity and Potential Applications

Research into similar compounds indicates that such derivatives may act as inhibitors or modulators in various biochemical pathways, potentially affecting neurotransmitter systems or cellular signaling cascades. The compound's potential applications in medicinal chemistry are significant, particularly in drug discovery and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator